molecular formula C15H15N3O3 B1297331 1-Furan-2-yl-2-[2-(2-hydroxy-ethylamino)-benzoimidazol-1-yl]-ethanone CAS No. 435345-13-4

1-Furan-2-yl-2-[2-(2-hydroxy-ethylamino)-benzoimidazol-1-yl]-ethanone

Cat. No. B1297331
CAS RN: 435345-13-4
M. Wt: 285.3 g/mol
InChI Key: GCOMQFXQOVNZHD-UHFFFAOYSA-N
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Description

“1-Furan-2-yl-2-[2-(2-hydroxy-ethylamino)-benzoimidazol-1-yl]-ethanone” is a chemical compound with the molecular formula C15H15N3O3 . It is an aromatic ketone .


Molecular Structure Analysis

The molecular structure of this compound includes a furan ring, a benzoimidazole ring, and an ethanone group . The exact mass of the compound is 285.11134135 g/mol .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 285.30 g/mol . It has 2 hydrogen bond donors and 5 hydrogen bond acceptors . The compound also has a rotatable bond count of 6 .

Scientific Research Applications

Proteomics Research

This compound is a specialty product used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This field is integral to understanding many biological processes.

Antibacterial Activity

Furan derivatives, such as the compound , have been found to exhibit antibacterial activity . They have been used in the creation of numerous innovative antibacterial agents. This is particularly important in the face of increasing microbial resistance.

Antimicrobial Drugs

Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics. As a result, they have been employed as medicines in a number of distinct disease areas . There is an urgent need to find new antimicrobial compounds to treat multi-resistant illnesses with distinct mechanisms of action.

Therapeutic Advantages

Furan has a variety of therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .

Enzyme Activity

Low doses of certain furan derivatives have shown a dose-dependent inhibition of monophenolase, whereas high doses of this compound significantly increased the enzyme activity . This could have implications in various biological processes where this enzyme plays a role.

Chemical Properties

The compound has a molecular weight of 366.21 and a molecular formula of C15H15N3O3 . These properties are important for researchers and chemists who are working with this compound.

Mechanism of Action

Mode of Action

Furan derivatives have been known to exhibit a wide range of advantageous biological and pharmacological characteristics . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Furan-containing compounds are known to be employed as medicines in a number of distinct disease areas . The specific pathways and their downstream effects influenced by this compound need further investigation.

Result of Action

Furan-containing compounds are known to exhibit a wide range of therapeutic advantages . The specific effects of this compound are subjects of ongoing research.

properties

IUPAC Name

1-(furan-2-yl)-2-[2-(2-hydroxyethylamino)benzimidazol-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3/c19-8-7-16-15-17-11-4-1-2-5-12(11)18(15)10-13(20)14-6-3-9-21-14/h1-6,9,19H,7-8,10H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCOMQFXQOVNZHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC(=O)C3=CC=CO3)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70349615
Record name 1-(Furan-2-yl)-2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70349615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Furan-2-yl-2-[2-(2-hydroxy-ethylamino)-benzoimidazol-1-yl]-ethanone

CAS RN

435345-13-4
Record name 1-(Furan-2-yl)-2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70349615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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